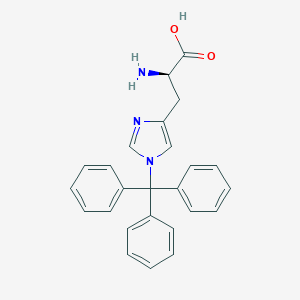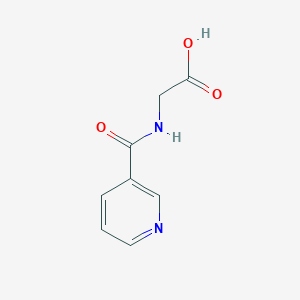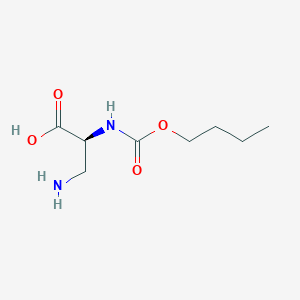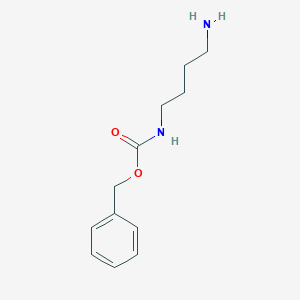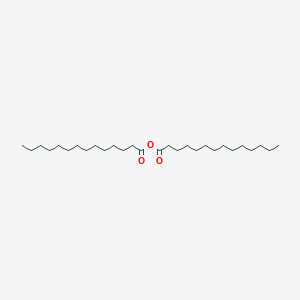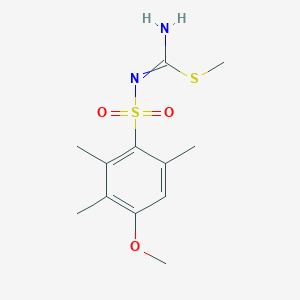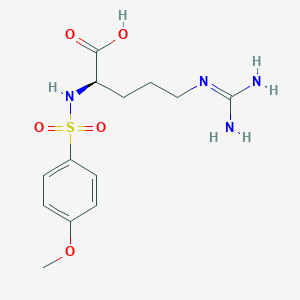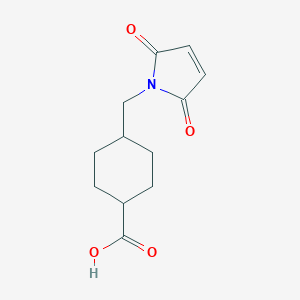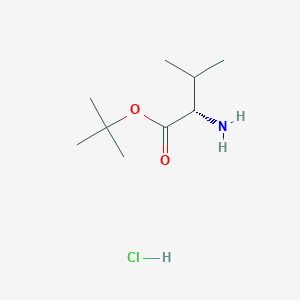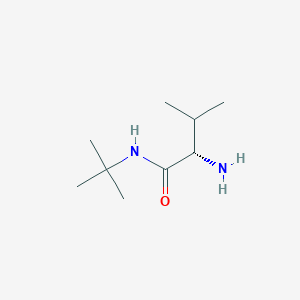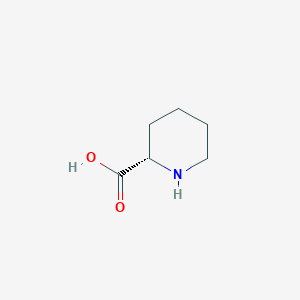
l-Pipecolic acid
Übersicht
Beschreibung
l-Pipecolic acid, also known as piperidine-2-carboxylic acid, is a naturally occurring non-proteinogenic alpha-amino acid. It is a derivative of lysine and is found in various plants, animals, and microorganisms. This compound plays a significant role in the biosynthesis of several biologically active molecules, including antibiotics, immunosuppressants, and anticancer agents .
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Traditional chemical synthesis of this compound involves multi-step processes with protection and deprotection steps.
Biocatalytic Synthesis: Recent advancements have led to the development of biocatalytic methods using purified and immobilized enzymes.
Enzymatic Hydroxylation: Another method involves the enzymatic hydroxylation of this compound using L-proline cis-4-hydroxylases, which allows for the preparation of hydroxylated derivatives.
Industrial Production Methods:
Microbial Fermentation: Industrial production often employs genetically engineered microorganisms, such as Corynebacterium glutamicum, to produce this compound from lysine through fermentation processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various hydroxylated derivatives.
Reduction: Reduction of pipecolic acid derivatives can lead to the formation of piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like aldehydes and ketones are used in the formation of azomethine ylides.
Major Products:
Hydroxylated Derivatives: Formed through oxidation reactions.
Piperidine Derivatives: Resulting from reduction reactions.
Spirocyclic Products: Produced via cycloaddition reactions involving azomethine ylides.
Chemistry:
Chiral Catalysts: this compound is used as a chiral organocatalyst in stereoselective Mannich reactions.
Building Blocks: It serves as a building block in the synthesis of peptidic catalysts and diketopiperazine scaffolds.
Biology:
Metabolic Pathways: It is involved in lysine metabolism and is a precursor to several secondary metabolites in microorganisms.
Medicine:
Drug Precursors: this compound is a precursor to various bioactive molecules, including the immunosuppressant rapamycin and the anticancer agent swainsonine.
Therapeutic Agents: It is used in the synthesis of amide anesthetic drugs such as mepivacaine and ropivacaine.
Industry:
Wirkmechanismus
Target of Action
l-Pipecolic acid, a non-proteinogenic amino acid, is a key building block in the production of various biologically active molecules . Its primary targets are enzymes involved in its synthesis, such as lysine ε-deaminase (a transaminase) and pyrroline-5-carboxylate reductase . These enzymes play a crucial role in the conversion of lysine into this compound .
Mode of Action
The mode of action of this compound involves its interaction with these enzymes. The transaminase capable of lysine ε-deamination is coupled with a pyrroline-5-carboxylate reductase, leading to the production of this compound . This process involves the ε-deamination of lysine, a key step in the synthesis of this compound .
Biochemical Pathways
The biochemical pathway for the synthesis of this compound involves two basic routes for converting lysine into pipecolic acid . One route involves the loss of the α-amino group of lysine and the incorporation of the ε-nitrogen into pipecolic acid . The alternative route involves the loss of ε-nitrogen and the incorporation of α-nitrogen into pipecolic acid . The important intermediates in these pathways are Δ1-piperideine-2-carboxylate (P2C) and Δ1-piperideine-6-carboxylate (P6C), which exist in chemical equilibrium with their respective open-chain hydrated forms .
Pharmacokinetics
The pharmacokinetics of this compound involve its production through ex vivo strategies using purified and immobilized enzymes . The process yields a high conversion rate and involves in situ recycling of the cofactor . The sustainability of the system is further improved by a catch-and-release strategy to purify the product, and recovery and recycling of the cofactor .
Result of Action
The result of the action of this compound is the production of this key building block, which is incorporated in natural products with anticancer or antibiotic activity . It serves as a precursor to some simple manmade bioactive molecules, such as amide anaesthetic drugs .
Action Environment
The action environment of this compound involves a packed-bed reactor in continuous flow . This environment allows for a high molar conversion rate and a space–time yield up to 2.5 g L−1 h−1 . The stability and efficacy of this compound are influenced by this environment, as well as the use of purified and immobilized enzymes .
Biochemische Analyse
Biochemical Properties
l-Pipecolic acid plays a crucial role in the biological activities of some pharmaceutically important compounds . It interacts with various enzymes and proteins, contributing to the origination of pipecolic acid moieties in secondary metabolites .
Cellular Effects
This compound regulates plant systemic acquired resistance and basal immunity to bacterial pathogen infection . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) mediates the pathogen-induced accumulation of this compound in inoculated and distal leaf tissue .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .
Subcellular Localization
Future studies may reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vergleich Mit ähnlichen Verbindungen
Proline: A five-membered ring amino acid similar in structure but with different biological roles.
Homoproline: Another derivative of lysine with a similar structure but distinct properties
Uniqueness: l-Pipecolic acid is unique due to its six-membered ring structure and its role as a precursor to a wide range of biologically active molecules. Its involvement in various metabolic pathways and its applications in drug synthesis make it a compound of significant interest in both research and industry .
Eigenschaften
IUPAC Name |
piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEACLLIILLPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69470-51-5 (mono-potassium salt), 15862-86-9 (hydrochloride salt/solvate) | |
| Record name | Pipecolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40862144 | |
| Record name | 2-Piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pipecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
314 mg/mL | |
| Record name | Pipecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
535-75-1, 3105-95-1, 4043-87-2 | |
| Record name | Pipecolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=535-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipecolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipecolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pipecolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17125 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Piperidinecarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-piperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Piperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPECOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H254GW7PVV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pipecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
264 °C | |
| Record name | Pipecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is L-pipecolic acid metabolized in mammals?
A1: L-PA is primarily degraded in the peroxisomes of mammals. The enzyme this compound oxidase catalyzes its oxidation to α-aminoadipic acid. [, , , ]
Q2: What happens when this compound oxidation is impaired?
A2: Defective peroxisomal oxidation of L-PA, often observed in Zellweger syndrome and other peroxisomal disorders, leads to elevated levels of L-PA in body fluids. [, , ]
Q3: Is there a difference in this compound metabolism between species?
A3: Yes, studies in rabbits and cynomolgus monkeys reveal interspecies differences. While rabbits primarily oxidize L-PA in mitochondria, monkeys utilize peroxisomes for this process, highlighting variations in organellar locations and cofactor requirements. []
Q4: What is the role of this compound in the brain?
A4: Research suggests L-PA might act as a neuromodulator in the brain, potentially influencing the GABAergic system. It has been shown to enhance GABA release and inhibit its reuptake. [, , ]
Q5: Does this compound cross the blood-brain barrier?
A5: Yes, L-PA demonstrates significant transport across the blood-brain barrier, exhibiting a higher uptake index compared to its analog L-proline. This transport appears concentration-dependent and involves both low- and high-capacity uptake mechanisms. []
Q6: What are some potential applications of this compound?
A7: L-PA serves as a crucial building block in synthesizing pharmaceuticals, including immunosuppressants, anticancer agents, and anesthetics. [] It also acts as a precursor for various microbial secondary metabolites. [, ]
Q7: Can this compound be used for the chemoenzymatic synthesis of other valuable compounds?
A8: Yes, the enzyme Fub7, involved in the biosynthesis of the mycotoxin fusaric acid, can be utilized for the chemoenzymatic synthesis of various substituted this compound derivatives. []
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula of this compound is C6H11NO2, and its molecular weight is 129.16 g/mol.
Q9: Are there any analytical methods for determining this compound levels?
A10: Yes, several analytical techniques are employed, including chiral liquid chromatography coupled with electrospray tandem mass spectrometry (LC-MS/MS) for precise and stereoselective quantification of L-PA in plasma. []
Q10: Can the enantiomers of pipecolic acid be separated?
A11: Yes, enantioselective potentiometric membrane electrodes utilizing maltodextrins as chiral selectors have been developed for accurate determination of L-PA enantiomeric purity. [] Additionally, microbial fermentation using specific Pseudomonas strains enables optical resolution of Dthis compound, preferentially consuming the L-enantiomer and accumulating D-pipecolic acid in the broth. []
Q11: Is the three-dimensional structure of enzymes involved in this compound metabolism known?
A12: Yes, X-ray crystallography has been used to solve the 3D structure of enzymes like lysine cyclodeaminase (LCD) and L-proline cis-4-hydroxylase (cis-P4H). These structures provide valuable insights into their substrate recognition mechanisms and enable rational design for improved catalytic activity and selectivity. [, , ]
Q12: Have any computational studies been conducted on this compound and related enzymes?
A13: Molecular modeling studies have been employed to understand the reaction mechanisms and stereoselectivity of enzymes like L-lysine 6-aminotransferase and pyrroline-5-carboxylate reductase involved in L-PA biosynthesis. [] Additionally, computational tools are used to predict potential aggregation hotspots in enzymes like XdPH, enabling the design of more soluble variants for improved heterologous expression. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


